molecular formula C13H13NOS B6536660 2-methyl-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058491-23-8

2-methyl-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6536660
CAS No.: 1058491-23-8
M. Wt: 231.32 g/mol
InChI Key: VVPCWHPVWHWTRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel thiophene containing Baylis–Hillman adducts were synthesized, and their structures were elucidated by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopic data . Another synthesis method involved the reaction of isatoic anhydride with 2-thiophenebenzylamine .


Molecular Structure Analysis

The molecular structure of “2-methyl-N-[(thiophen-3-yl)methyl]benzamide” can be inferred from related compounds. For example, 2-methyl-3-thiophenethiol has a molecular weight of 130.231 .

Scientific Research Applications

MTMB has been studied for its potential applications in a variety of scientific fields. It has been shown to have potential applications in the fields of organic chemistry, biochemistry, and materials science. In organic chemistry, MTMB has been used as a solvent for the synthesis of organic compounds. In biochemistry, it has been used as a substrate for enzymes and as a reagent for the synthesis of peptides and proteins. In materials science, it has been used as a cross-linking agent for polymers.

Mechanism of Action

The mechanism of action of MTMB is not yet fully understood. However, it is thought to act as an inhibitor of enzymes and as a substrate for some enzymes. It is also thought to interact with proteins and other molecules in the cell, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTMB have not yet been thoroughly studied. However, it has been shown to have an inhibitory effect on enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to have an inhibitory effect on the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of MTMB in laboratory experiments has several advantages. It is a relatively stable compound and can be stored for extended periods of time. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to the use of MTMB in laboratory experiments. For example, it is not soluble in water, which limits its use in aqueous solutions. Additionally, its low solubility in organic solvents can make it difficult to use in some laboratory experiments.

Future Directions

The potential future directions for MTMB are numerous. For example, further research could be conducted to further explore its potential applications in organic chemistry, biochemistry, and materials science. Additionally, further research could be conducted to explore its potential use as an inhibitor of enzymes and as a substrate for some enzymes. Finally, further research could be conducted to explore the biochemical and physiological effects of MTMB and its potential use as a therapeutic agent.

Synthesis Methods

MTMB can be synthesized from the reaction of 2-methylbenzamide and thiophen-3-ylmethyl chloride. This reaction is done in the presence of a base, such as potassium carbonate, and a catalyst, such as pyridine. The reaction is carried out at a temperature of 100°C and a pressure of 1 bar. This reaction produces the desired product in a yield of approximately 85%.

Properties

IUPAC Name

2-methyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-10-4-2-3-5-12(10)13(15)14-8-11-6-7-16-9-11/h2-7,9H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPCWHPVWHWTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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